![molecular formula C13H11N3O B11758278 6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11758278.png)
6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a benzyloxy group attached at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the reaction between enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . More environmentally friendly oxidizers like PIFA (phenyliodine bis(trifluoroacetate)) and iodine/potassium iodide can also be used .
Industrial Production Methods
Industrial production methods for 1,2,4-triazolo[1,5-a]pyridines often involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness . The scalability of this method makes it suitable for industrial applications, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles, such as indoles and 1,3-dicarbonyl compounds, to form stable products under mild conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Addition: Reactions with indoles and 1,3-dicarbonyl compounds typically occur under mild conditions without the need for a base.
Oxidation: Oxidizers like sodium hypochlorite and lead tetraacetate are commonly used.
Major Products Formed
The major products formed from nucleophilic addition reactions are derivatives of 1,5-dihydro[1,2,4]triazolo[1,5-a]pyridine .
科学的研究の応用
6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
作用機序
The mechanism of action of 6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . It also inhibits enzymes like PHD-1, JAK1, and JAK2, which play roles in various signaling pathways .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole-pyridine fused ring structure but differ in their biological activities and applications.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a triazole ring fused to a pyrazine ring and exhibit antibacterial activities.
Uniqueness
6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of the benzyloxy group, which imparts distinct biological activities and chemical reactivity compared to other triazolopyridines .
特性
分子式 |
C13H11N3O |
|---|---|
分子量 |
225.25 g/mol |
IUPAC名 |
6-phenylmethoxy-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C13H11N3O/c1-2-4-11(5-3-1)9-17-12-6-7-13-14-10-15-16(13)8-12/h1-8,10H,9H2 |
InChIキー |
VSTLNVWZZPDWTI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CN3C(=NC=N3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


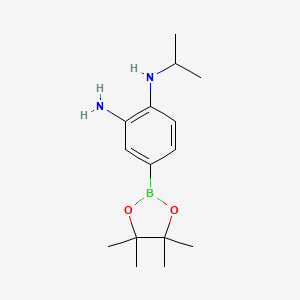
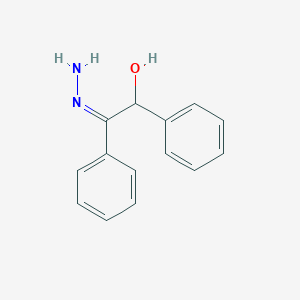
![2-[(Piperidin-4-yl)amino]acetamide](/img/structure/B11758206.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758211.png)
![9-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11758240.png)
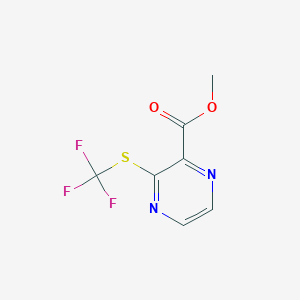
![10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one](/img/structure/B11758253.png)

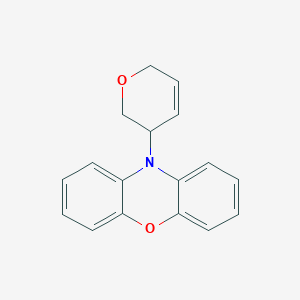
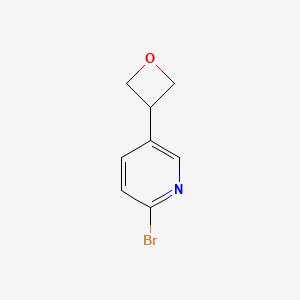
![[Cyclopropyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11758281.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758288.png)
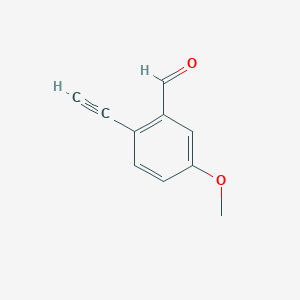
![3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B11758295.png)
